Tiazofurin

Descripción

Tiazofurine has potential clinical use in cancer treatment as it is a potential inhibitor of Inosine- 5’-monophosphate (IMP) dehydrogenase.

Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity. This compound (TR) is anabolized intracellularly to an analogue of NAD, tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH); IMPDH is the rate-limiting enzyme for de novo purine synthesis. Inhibition of IMPDH results in reduced levels of guanylates, resulting in the inhibition tumor cell growth in vitro and in vivo. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

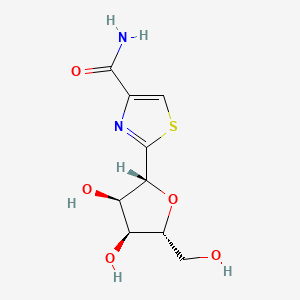

RN given refers to (beta-D)-isomer; structure given in first source

Propiedades

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDYQYEVDDKCR-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208827 | |

| Record name | Tiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Record name | TIAZOFURIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

60084-10-8 | |

| Record name | Tiazofurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60084-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiazofurin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiazofurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIAZOFURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiazofurin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of Tiazofurin. It details the drug's metabolic activation, its primary molecular target, and the downstream signaling cascades that lead to cytostatic and cytotoxic effects in cancer cells. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and includes visualizations of the critical pathways and workflows.

Core Mechanism of Action: Targeting GTP Synthesis

This compound is a synthetic C-nucleoside analogue that functions as a prodrug.[1] Its antitumor activity is contingent upon its intracellular conversion to the active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[1][2] This conversion is a two-step process initiated by cellular kinases.

The primary molecular target of TAD is inosine 5'-monophosphate dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a crucial step in the pathway leading to the synthesis of guanosine triphosphate (GTP).[3] Cancer cells often exhibit significantly elevated IMPDH activity compared to normal cells, making it a sensitive target for chemotherapy.[3][4]

TAD acts as a potent, non-competitive inhibitor of IMPDH, binding to the NAD+ cofactor site.[2] The affinity of TAD for IMPDH is remarkably high, with a Ki value orders of magnitude lower than that of the natural cofactor, NADH.[3] This strong inhibition leads to a rapid and profound depletion of the intracellular pool of GTP.[5][6]

Downstream Cellular Consequences of GTP Depletion

The reduction in intracellular GTP levels triggers a cascade of downstream events that collectively contribute to the anticancer effects of this compound. These include the induction of cell differentiation, apoptosis, and the downregulation of key oncogenic signaling pathways.

Induction of Cellular Differentiation

One of the hallmark effects of this compound, particularly in hematopoietic malignancies, is the induction of terminal differentiation.[7] By depleting GTP pools, this compound pushes cancer cells to exit the cell cycle and mature into non-proliferating, differentiated cells. This effect has been notably observed in chronic myeloid leukemia (CML) cells, where this compound can induce a return to a more differentiated, chronic phase-like state.

Apoptosis Induction

In addition to differentiation, this compound can induce programmed cell death, or apoptosis, in various cancer cell lines. The precise mechanisms are multifactorial but are linked to the cellular stress caused by GTP depletion. This can involve the activation of intrinsic apoptotic pathways.

Downregulation of Oncogene Expression

GTP is essential for the function of small GTP-binding proteins (G-proteins), such as Ras, which are critical transducers of proliferative and survival signals. The depletion of GTP leads to a decrease in the active, GTP-bound form of Ras.[8] This, in turn, dampens downstream signaling through pathways like the MAPK cascade. Furthermore, this compound has been shown to down-regulate the expression of key oncogenes, including c-myc and c-Ki-ras, at the mRNA and protein levels.[5][9] The downregulation of these potent drivers of cell proliferation and survival is a critical component of this compound's anticancer activity.

Inhibition of Signal Transduction

Recent evidence also suggests that this compound can downregulate signal transduction activity by reducing the activities of phosphoinositide (PI) and phosphoinositide-phosphate (PIP) kinases. This leads to a decrease in the concentration of the second messenger, inositol triphosphate (IP3), further contributing to the disruption of cancer cell signaling.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and mechanism of action of this compound in various cancer cell models.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-N-SH | Neuroblastoma | 4.2 | [10] |

| LA-N-1 | Neuroblastoma | 2.2 | [11] |

| LA-N-5 | Neuroblastoma | 550 | [11] |

| HT-29 | Colon Carcinoma | 35 | [6] |

| K562 | Myelogenous Leukemia | 9.1 | |

| LLAK | Lewis Lung Carcinoma | 0.51 | [2] |

| LLTC | Lewis Lung Carcinoma | 2.6 | [2] |

Table 2: Biochemical Effects of this compound in Cancer Cells

| Parameter | Cell Line/Tissue | Effect | Reference |

| IMPDH Inhibition (Ki of TAD) | Leukemic IMPDH | 0.1 µM | [3] |

| GTP Pool Depletion | HT-29 | 64% decrease | [6] |

| GTP Pool Depletion | Neuroectodermal Tumors | 21-61% decrease | [11] |

| TAD Formation | HT-29 | 9.3 nmol/g cells | [6] |

| IMPDH Activity (Leukemic vs. Normal) | Human Leukocytes | 11-fold higher in leukemic cells | [3] |

Visualizations of Pathways and Workflows

Signaling Pathway of this compound's Mechanism of Action

Caption: this compound's mechanism of action signaling cascade.

Logical Workflow of this compound's Anticancer Effect

Caption: Logical flow of this compound's anticancer activity.

Experimental Workflow for Assessing this compound's Efficacy

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. IMP dehydrogenase: inhibition by the anti-leukemic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of this compound in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myc Cooperates with Ras by Programming Inflammation and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Antineoplastic Activity of Tiazofurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the antineoplastic agent Tiazofurin. It covers its core mechanism of action, data from early in vitro and in vivo studies, and initial clinical findings, with a focus on the methodologies employed in these seminal investigations.

Core Mechanism of Action

This compound is a synthetic C-nucleoside analogue of ribavirin that exhibits broad preclinical antitumor activity.[1] Its primary mechanism of action is the targeted inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2][3] IMPDH activity is significantly elevated in various cancer cells, making it a selective target for chemotherapy.[2][4]

Upon entering a cell, this compound itself is not active. It is a prodrug that undergoes intracellular metabolism to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[5][6] This conversion is a two-step process, as illustrated in the diagram below. TAD is a structural analogue of nicotinamide adenine dinucleotide (NAD+) and potently inhibits IMPDH by binding to the NAD+ cofactor site.[7] This inhibition leads to a cascade of downstream effects, primarily the depletion of intracellular guanosine triphosphate (GTP) pools.[7][8] The reduction in GTP levels disrupts DNA and RNA synthesis, interferes with signal transduction pathways mediated by G-proteins, and can induce cell differentiation and apoptosis.[7][9][10] Studies have shown that this GTP depletion leads to the down-regulation of oncogenes such as ras and myc.[7]

Quantitative Data from Early Studies

The following tables summarize key quantitative data from early in vitro and in vivo studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / LC50 | Reference |

| LLAK | Lewis Lung Carcinoma | 0.51 µM (IC50) | [5] |

| LLTC | Lewis Lung Carcinoma | 2.6 µM (IC50) | [5] |

| LA-N-1 | Neuroblastoma | 2.2 µM (IC50) | [11] |

| LA-N-5 | Neuroblastoma | 550 µM (IC50) | [11] |

| HT-29 | Colon Carcinoma | 35 µM (LC50) | [12] |

| K562 | Erythroleukemia | 3 µM (for differentiation) | [13] |

| Human Lung Cancer (Sensitive) | Lung Cancer | <1.5% colony survival at 100 µM | [14] |

| Human Lung Cancer (Resistant) | Lung Cancer | >50% colony survival at 100 µM | [14] |

Table 2: Early Clinical Trial Results in Leukemia

| Leukemia Type | Number of Patients | Treatment Regimen | Response | Reference |

| Refractory Acute Myeloid Leukemia / Myeloid Blast Crisis of CGL | 27 | This compound with Allopurinol | 7 Complete Response, 3 Hematologic Improvement | [2] |

| End-stage Leukemia | Not specified | This compound infusions (daily for 10-15 days) | 50% remission rate | [15] |

| Refractory Acute Myeloid Leukemia | 1 | Dose escalation from 1100 to 3300 mg/m² | Marked decrease in peripheral blasts | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key experiments cited in early this compound studies.

In Vitro Cell Proliferation and Cytotoxicity Assay

This protocol is a composite based on descriptions of growth inhibition and clonogenic assays.[5][14]

Objective: To determine the concentration of this compound that inhibits the growth or survival of cancer cells in culture.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well or 6-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet solution

-

Solubilization buffer (for MTT assay)

-

Incubator (37°C, 5% CO2)

-

Microplate reader (for MTT assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Clonogenic Assay:

-

After drug treatment (can be a shorter exposure, e.g., 2 hours), wash the cells with PBS.

-

Trypsinize and re-seed a known number of cells (e.g., 500-1000) into 6-well plates.

-

Allow colonies to form over 10-14 days.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

-

Data Analysis: Calculate the percentage of cell viability or colony formation relative to the vehicle control. Determine the IC50 value (the concentration of drug that causes 50% inhibition) by plotting the data and fitting to a dose-response curve.

IMP Dehydrogenase (IMPDH) Activity Assay

This protocol is based on descriptions of monitoring IMPDH activity in cell extracts.[2][17]

Objective: To measure the enzymatic activity of IMPDH in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

-

IMP (Inosine 5'-monophosphate) solution

-

NAD+ (Nicotinamide adenine dinucleotide) solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to obtain a clear supernatant. Determine the protein concentration of the lysate.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, a known amount of cell lysate protein, and IMP.

-

Initiate Reaction: Start the reaction by adding NAD+.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Data Analysis: Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Express IMPDH activity as nmol of NADH formed per minute per mg of protein.

Measurement of Intracellular TAD and GTP Pools

This protocol is based on descriptions of analyzing the metabolic effects of this compound.[12][18]

Objective: To quantify the intracellular concentrations of the active metabolite TAD and GTP in this compound-treated cells.

Materials:

-

This compound-treated and control cells

-

Perchloric acid (PCA) or other suitable extraction solvent

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase)

-

UV detector

-

Standards for TAD and GTP

Procedure:

-

Cell Extraction: Harvest a known number of cells and extract the nucleotides by adding ice-cold PCA.

-

Neutralization: Neutralize the extract with a base (e.g., KOH).

-

Centrifugation: Centrifuge to remove the precipitate.

-

HPLC Analysis: Inject the supernatant onto the HPLC system.

-

Quantification: Separate and quantify TAD and GTP by comparing the peak areas to those of known standards. Express the results as nmol per 10^6 cells or per mg of protein.

Conclusion

The early studies on this compound laid a strong foundation for understanding its potential as an antineoplastic agent. They clearly defined its molecular target, IMPDH, and elucidated its mechanism of action involving intracellular activation to TAD and subsequent depletion of guanine nucleotides. The in vitro and in vivo data demonstrated significant activity against various cancers, particularly leukemias. While initial clinical trials showed promise, they also highlighted challenges related to toxicity. This body of work exemplifies a targeted approach to cancer therapy and provides a valuable framework for the development of novel IMPDH inhibitors and other antimetabolites. The detailed experimental protocols from these early investigations continue to be relevant for researchers in the field of cancer drug discovery.

References

- 1. This compound: biological effects and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemically targeted therapy of refractory leukemia and myeloid blast crisis of chronic granulocytic leukemia with this compound, a selective blocker of inosine 5'-phosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targets and markers of selective action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-pattern-targeted chemotherapy with this compound and allopurinol in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of IMP dehydrogenase activity and guanylate metabolism by this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induction of mouse erythroleukemia cell hemoglobin production in the absence of commitment or changes in protooncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor activity of this compound in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hematological and biochemical action of this compound (NSC 286193) in a case of refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 18. Studies on the mechanism of action of this compound metabolism to an analog of NAD with potent IMP dehydrogenase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiazofurin's Impact on Guanosine Nucleotide Pools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiazofurin, a synthetic C-nucleoside analogue, exerts its potent antineoplastic and antiviral effects by profoundly disrupting intracellular guanosine nucleotide metabolism. This technical guide provides an in-depth analysis of the core mechanism of this compound action: the depletion of guanosine triphosphate (GTP) and other guanylate pools. We will explore the underlying biochemical pathways, present quantitative data from various cell lines, detail the experimental protocols for measuring these effects, and visualize the key processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating this compound and other inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).

Core Mechanism of Action

This compound is a prodrug that, upon entering the cell, is anabolized to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD).[1] TAD is a structural analogue of nicotinamide adenine dinucleotide (NAD+) and acts as a potent, non-competitive inhibitor of IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2]

The inhibition of IMPDH blocks the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), a critical step in the pathway leading to the synthesis of guanosine monophosphate (GMP), guanosine diphosphate (GDP), and ultimately, guanosine triphosphate (GTP).[3] This disruption leads to a significant decrease in the intracellular pools of these essential guanosine nucleotides.

The depletion of GTP has far-reaching consequences for cellular function, as GTP is crucial for:

-

DNA and RNA synthesis: As a precursor for dGTP, it is essential for DNA replication and repair. It is also a fundamental building block for RNA transcription.

-

Signal transduction: GTP-binding proteins (G-proteins) are critical molecular switches in a vast array of signaling pathways that control cell growth, differentiation, and apoptosis.[4]

-

Protein synthesis and post-translational modifications: GTP provides the energy for ribosome translocation during protein synthesis and is involved in the glycosylation of proteins.

By severely limiting the availability of GTP, this compound effectively halts cell proliferation and can induce apoptosis in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.[5]

Quantitative Effects on Guanosine Nucleotide Pools

The impact of this compound on guanosine nucleotide pools has been quantified in various cancer cell lines. The following tables summarize the reported effects, providing a comparative overview of the drug's potency and cell-type-specific responses.

| Cell Line | This compound Concentration | Treatment Duration | Effect on GTP Pools | Reference |

| Neuroectodermal Tumor Cell Lines | Not Specified | Not Specified | Decrease to 39-79% of control | [1] |

| Hepatoma 3924A | 200 mg/kg (in vivo) | Single injection | Marked depletion | [3] |

| HL-60 (Promyelocytic Leukemia) | Not Specified | Not Specified | Profound depression | [4] |

| Cell Line | IC50 Value (µM) | Reference |

| LA-N-1 (Neuroblastoma) | 2.2 | [1] |

| Hepatoma 3924A | 3.8 (growth inhibition), 4.2 (clonogenic) | [6] |

| K562 (Myelogenous Leukemia) | 9.1 (sensitive), >12,000 (resistant) | [5] |

| LA-N-5 (Neuroblastoma) | 550 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on guanosine nucleotide pools.

Measurement of Intracellular Guanosine Nucleotide Pools by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of intracellular nucleotides.

1. Cell Culture and this compound Treatment:

- Culture the desired cell line (e.g., K562, HL-60, Hepatoma 3924A) under standard conditions to mid-log phase.

- Treat the cells with various concentrations of this compound for specified time periods. Include an untreated control group.

2. Nucleotide Extraction:

- Harvest the cells by centrifugation.

- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

- Extract the nucleotides by adding a specific volume of ice-cold 0.5 M perchloric acid (PCA) to the cell pellet.

- Vortex the mixture vigorously and incubate on ice for 30 minutes to precipitate proteins.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

- Carefully collect the supernatant containing the acid-soluble nucleotides.

- Neutralize the extract by adding a calculated amount of cold 2.5 M KOH.

- Centrifuge to remove the precipitated potassium perchlorate.

- The resulting supernatant contains the nucleotide pool and can be stored at -80°C until analysis.

3. HPLC Analysis:

- Use a reverse-phase C18 column.

- Employ an ion-pairing mobile phase, for example, a gradient of ammonium phosphate buffer with methanol.

- Set the UV detector to a wavelength of 254 nm to detect the nucleotides.

- Inject a known volume of the nucleotide extract onto the column.

- Identify and quantify the peaks corresponding to GMP, GDP, and GTP by comparing their retention times and peak areas to those of known standards.

- Normalize the nucleotide concentrations to the cell number or total protein content.

In Vitro IMP Dehydrogenase (IMPDH) Activity Assay

This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH.

1. Enzyme Source Preparation:

- Prepare a cell lysate from the cell line of interest by sonication or detergent lysis in a suitable buffer.

- Alternatively, use a purified recombinant IMPDH enzyme.

2. Reaction Mixture Preparation:

- In a quartz cuvette, prepare a reaction mixture containing:

- Potassium phosphate buffer (e.g., 50 mM, pH 8.5)

- Dithiothreitol (DTT) (e.g., 5 mM)

- Inosine 5'-monophosphate (IMP) (e.g., 1 mM)

- NAD+ (e.g., 1 mM)

- The cell lysate or purified enzyme.

- For inhibitor studies, pre-incubate the enzyme with this compound (or its active metabolite TAD) for a specified period before adding the substrates.

3. Spectrophotometric Measurement:

- Place the cuvette in a spectrophotometer set to 340 nm.

- Initiate the reaction by adding the final component (e.g., NAD+ or IMP).

- Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

- Calculate the initial reaction velocity from the linear portion of the absorbance curve.

- Determine the enzyme activity, typically expressed in units per milligram of protein (1 unit = 1 µmol of NADH formed per minute).

Visualizations

This compound's Mechanism of Action on the Guanylate Biosynthesis Pathway

Caption: this compound's metabolic activation and inhibition of IMP Dehydrogenase.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for analyzing guanosine nucleotide pools after this compound treatment.

Conclusion

This compound's primary mechanism of action, the depletion of intracellular guanosine nucleotide pools through the inhibition of IMPDH, is a well-established and potent strategy for targeting rapidly proliferating cells. The quantitative data presented herein underscore the significant impact of this compound on GTP metabolism across various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to investigate these effects further. The visualizations offer a clear conceptual framework for understanding both the biochemical pathway and the experimental approach. This technical guide serves as a valuable resource for the scientific community engaged in the study of this compound and the broader field of nucleotide metabolism as a therapeutic target.

References

- 1. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Control of enzymic programs and nucleotide pattern in cancer cells by acivicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

Structural Analogues of Tiazofurin: A Deep Dive into Their Properties and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tiazofurin, a C-nucleoside analogue of ribavirin, has garnered significant interest in the field of oncology and virology due to its potent inhibitory activity against inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and various cellular signaling processes. The therapeutic efficacy of this compound has spurred the development of numerous structural analogues with the aim of improving potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key structural analogues of this compound, their biological properties, and the experimental methodologies used in their evaluation.

Core Concept: Mechanism of Action

This compound and its analogues are prodrugs that, upon entering the cell, are anabolized to their active form, a nicotinamide adenine dinucleotide (NAD) analogue.[1][2] In the case of this compound, this active metabolite is thiazole-4-carboxamide adenine dinucleotide (TAD).[1][2] TAD mimics the endogenous NAD+ cofactor and binds tightly to the NAD+ binding site of IMPDH, leading to potent, non-competitive inhibition of the enzyme.[3] This inhibition depletes the intracellular pool of guanosine triphosphate (GTP), a crucial molecule for cellular proliferation and signaling. The reduction in GTP levels has been shown to down-regulate the expression of key oncogenes such as ras and myc, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Key Structural Analogues and Their Properties

The structural scaffold of this compound offers several sites for modification, leading to a diverse range of analogues. The primary areas of modification include the thiazole ring, the ribose moiety, and the carboxamide group.

Heterocyclic Ring Modifications

Analogues with alterations in the heterocyclic base have been extensively studied to understand the structure-activity relationship (SAR).

-

Thiophenfurin: In this analogue, the thiazole ring of this compound is replaced by a thiophene ring. Thiophenfurin has demonstrated significant antitumor activity, comparable to or even exceeding that of this compound in some cancer cell lines.[6] It is also metabolized to its corresponding NAD analogue, thiophene-4-carboxamide adenine dinucleotide (TAD).

-

Furanfurin: The replacement of the thiazole ring with a furan ring results in Furanfurin. This analogue has shown significantly reduced or no biological activity compared to this compound, highlighting the importance of the sulfur atom in the heterocyclic ring for potent IMPDH inhibition.[6]

-

Selenazofurin: The selenium analogue of this compound, Selenazofurin, where the sulfur atom is replaced by selenium, exhibits potent antitumor and antiviral properties.[1] It is converted intracellularly to its active metabolite, selenazole-4-carboxamide adenine dinucleotide (SAD), which is a powerful inhibitor of IMPDH.[3] In several studies, Selenazofurin was found to be 5- to 10-fold more potent than this compound.[3]

-

Imidazofurin: This analogue contains an imidazole ring instead of a thiazole ring and has been evaluated for its growth inhibitory activity against human myelogenous leukemia K562 cells.[7]

Ribose Moiety Modifications

Modifications to the ribose sugar have been explored to enhance metabolic stability and cellular uptake. These include alterations at the 2'-position with functionalities like amido groups.

Other IMPDH Inhibitors

-

Benzamide Riboside: This compound is another C-nucleoside that acts as an IMPDH inhibitor.[8] It is metabolized to benzamide adenine dinucleotide (BAD), which inhibits IMPDH.[8][9] Studies have shown that Benzamide Riboside can be more potent than this compound in certain cancer cell lines.[10]

-

Mycophenolic Acid (MPA): Although structurally distinct from this compound, MPA is a well-known non-competitive inhibitor of IMPDH and is widely used as an immunosuppressant.[11][12] Its analogues have also been investigated for their anticancer potential.[13][14]

Data Presentation: Quantitative Comparison of this compound Analogues

The following tables summarize the quantitative data on the biological activity of this compound and its key analogues.

Table 1: IMPDH Inhibitory Activity

| Compound | Target Enzyme | IC50 / Ki Value | Cell Line / Source | Reference |

| This compound (as TAD) | Human IMPDH Type II | Ki = 0.118 µM (for BAD) | K562 cells | [15] |

| Thiophenfurin | IMP Dehydrogenase | 63% inhibition at 10 µM | K562 cells | [6] |

| Selenophenfurin | IMP Dehydrogenase | 76% inhibition at 10 µM | K562 cells | [16] |

| Benzamide Riboside (as BAD) | IMP Dehydrogenase | Ki = 0.118 µM | K562 cells | [15] |

| Mycophenolic Acid | Human IMPDH Type II | EC50 = 0.24 µM | - | [12] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 Value | Reference |

| Thiophenfurin | P388 (murine leukemia) | Similar to this compound | [6] |

| Thiophenfurin | L1210 (murine leukemia) | Similar to this compound | [6] |

| Thiophenfurin | K562 (human leukemia) | Similar to this compound | [6] |

| Thiophenfurin | HL-60 (human leukemia) | Similar to this compound | [6] |

| Thiophenfurin | LoVo (human colon adenocarcinoma) | Similar to this compound | [6] |

| Thiophenfurin | B16 Melanoma | Similar to this compound | [6] |

| Furanfurin | Various | Inactive | [6] |

| Selenophenfurin | Various leukemia, lymphoma, and solid tumor cell lines | More potent than this compound and Thiophenfurin | [16] |

| Benzamide Riboside | Various human tumor cells | Potent cytotoxicity | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative protocols.

Synthesis of Thiophenfurin (A Representative Analogue)

The synthesis of Thiophenfurin involves a key C-glycosylation step.[8]

-

Glycosylation: Ethyl 3-thiophenecarboxylate is reacted with 1,2,3,5-tetra-O-acetyl-D-ribofuranose in the presence of a Lewis acid catalyst, such as stannic chloride. This reaction yields a mixture of 2- and 5-glycosylated regioisomers as a mixture of α- and β-anomers.

-

Separation and Deprotection: The desired β-anomer of the 5-glycosylated product, ethyl 5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thiophene-3-carboxylate, is separated chromatographically. The acetyl protecting groups are then removed by treatment with sodium ethoxide.

-

Ammonolysis: The resulting ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate is converted to the final product, 5-β-D-ribofuranosylthiophene-3-carboxamide (Thiophenfurin), by reaction with ammonium hydroxide.

IMPDH Inhibition Assay

The activity of IMPDH is typically measured by monitoring the production of NADH at 340 nm.[11][13][17]

-

Enzyme and Substrate Preparation: Recombinant human IMPDH2 is used as the enzyme source. The reaction buffer typically contains potassium phosphate, DTT, and the substrate IMP.

-

Reaction Initiation: The enzyme is pre-incubated with the test compound (inhibitor) for a defined period. The reaction is initiated by the addition of the co-substrate NAD+.

-

Data Acquisition: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable model.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][9][10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway of this compound Analogues

The following diagram illustrates the mechanism of action of this compound and its analogues, leading to the inhibition of cancer cell proliferation.

Caption: Mechanism of action of this compound analogues.

Experimental Workflow for Evaluating this compound Analogues

This diagram outlines the typical workflow for the synthesis and biological evaluation of novel this compound analogues.

Caption: Workflow for this compound analogue development.

Conclusion

The development of structural analogues of this compound continues to be a promising avenue for the discovery of novel anticancer and antiviral agents. By targeting the critical enzyme IMPDH, these compounds effectively disrupt cellular proliferation and induce apoptosis in malignant cells. The structure-activity relationships established through the synthesis and evaluation of various analogues provide valuable insights for the rational design of next-generation IMPDH inhibitors with improved therapeutic indices. The experimental protocols and workflows detailed in this guide offer a foundational framework for researchers engaged in the discovery and development of these important therapeutic agents.

References

- 1. researchhub.com [researchhub.com]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. graphviz.org [graphviz.org]

- 7. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part I. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furanfurin and thiophenfurin: two novel this compound analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 12. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. sketchviz.com [sketchviz.com]

- 15. The Crossroads between RAS and RHO Signaling Pathways in Cellular Transformation, Motility and Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of Ras/Mapk pathway signaling inhibits Myc-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmrservice.com [bmrservice.com]

Tiazofurin: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiazofurin is a synthetic C-nucleoside analogue of nicotinamide adenine dinucleotide (NAD) that has demonstrated significant antineoplastic and antiviral activity. It functions as a prodrug, being intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which in turn disrupts DNA and RNA synthesis and interferes with cellular signaling pathways dependent on GTP, ultimately leading to cytostasis and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound, with the IUPAC name 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide, is a C-glycosyl compound where a β-D-ribofuranosyl group is attached to a thiazole-4-carboxamide moiety.[1][2]

| Identifier | Value |

| IUPAC Name | 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide[1][2] |

| Chemical Formula | C₉H₁₂N₂O₅S[1][2] |

| Molecular Weight | 260.27 g/mol [2][3] |

| CAS Number | 60084-10-8[2] |

| SMILES | NC(=O)C1=CSC(=N1)[C@@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O[1][2] |

| InChI Key | FVRDYQYEVDDKCR-DBRKOABJSA-N[1][2][3][4][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. There are conflicting reports regarding its water solubility, with some sources indicating it is soluble in water and others suggesting solubility in DMSO but not water.[4][6] This discrepancy may be due to different experimental conditions or definitions of solubility.

| Property | Value | Reference |

| Melting Point | 145-147 °C | [1] |

| Solubility | Soluble in water; 5.85 mg/mL (predicted) | [3][4] |

| Soluble in DMSO, not in water | [6] | |

| Optical Rotation | [α]D²⁵ = -9° (c = 0.5 in ethanol) | [2] |

| [α]D²⁵ = -13.8 ± 2 (c = 0.914 in DMF) | [4] | |

| pKa (predicted) | Strongest Acidic: 12.55 | [3] |

| Strongest Basic: -1.4 | [3] | |

| logP (predicted) | -1.4 to -2.0 | [3] |

| Stability | Stable in bulk for 30 days at 60°C in the dark. <1% decomposition in water over 24 hours. | [4] |

Pharmacological Properties

Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][6][7] The primary mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of purine nucleotides.[1][7][8][9]

The steps are as follows:

-

Cellular Uptake: this compound enters the cell.

-

Anabolism to TAD: Inside the cell, this compound is converted to its active metabolite, Thiazole-4-carboxamide Adenine Dinucleotide (TAD), through a series of enzymatic reactions.[1][6][7]

-

IMPDH Inhibition: TAD is a potent inhibitor of IMPDH, binding to the NAD⁺ cofactor site of the enzyme.[1][7][8][9]

-

GTP Depletion: Inhibition of IMPDH leads to a significant decrease in the intracellular pool of guanosine triphosphate (GTP).[6][7][9]

The depletion of GTP has several downstream consequences that contribute to the anticancer activity of this compound:

-

Inhibition of Nucleic Acid Synthesis: GTP is an essential precursor for the synthesis of RNA and DNA. Its depletion halts these processes, leading to cell cycle arrest and inhibition of proliferation.

-

Downregulation of Oncogenes: this compound treatment has been shown to down-regulate the expression of key oncogenes such as c-myc and ras.[1][5][6]

-

Induction of Cell Differentiation: The reduction in GTP levels can induce differentiation in certain cancer cells, such as human promyelocytic leukemia (HL-60) cells.[4][6]

-

Disruption of Signal Transduction: this compound can downregulate signal transduction pathways by reducing the activity of phosphoinositide (PI) and phosphoinositide phosphate (PIP) kinases, leading to decreased levels of the second messenger inositol triphosphate (IP₃).[1][6] It also decreases the active Ras-GTP complex.[3]

References

- 1. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on protooncogene expression during HL-60 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound down-regulates expression of c-Ki-ras oncogene in a leukemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part II. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical and molecular impact of inhibition of IMP dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the IMP-dehydrogenase inhibitor, this compound, in bcr-abl positive acute myelogenous leukemia. Part I. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiazofurin's Role in Inducing Cell Differentiation: A Technical Guide

Executive Summary

Tiazofurin is a C-nucleoside analogue that functions as a potent inducer of cell differentiation in various cancer cell lines, particularly those of hematopoietic origin.[1][2] Its primary mechanism of action involves the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[3][4] this compound itself is a prodrug that, once inside the cell, is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD).[5][6] TAD mimics the structure of NAD+ and potently inhibits IMPDH, leading to a significant depletion of intracellular guanosine triphosphate (GTP) pools.[4][7] This GTP depletion disrupts numerous cellular processes, including signal transduction pathways mediated by GTP-binding proteins (G-proteins) and Ras, and down-regulates the expression of key proto-oncogenes such as c-Ki-ras and c-myc.[3][8] The cumulative effect of these molecular changes is the induction of a differentiation program, compelling malignant cells to mature and lose their proliferative capacity.[9] This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's role as a cell differentiation agent.

Core Mechanism of Action: IMP Dehydrogenase Inhibition

This compound exerts its biological effects through a well-defined metabolic and inhibitory pathway. As a prodrug, it requires intracellular activation to become a potent enzyme inhibitor.

-

Cellular Uptake and Metabolism: this compound enters the cell and is phosphorylated to this compound monophosphate (TRMP).

-

Conversion to Active Metabolite: TRMP is then adenylated by NMN adenylyltransferase (NMNAT) to form thiazole-4-carboxamide adenine dinucleotide (TAD).[5]

-

IMPDH Inhibition: TAD is a structural analogue of nicotinamide adenine dinucleotide (NAD+), the cofactor for IMPDH.[5][10] TAD binds tightly to the NAD+ site on IMPDH, acting as a powerful and specific inhibitor of its enzymatic activity.[4]

-

Guanine Nucleotide Depletion: The inhibition of IMPDH blocks the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), which is the first and rate-limiting step in the de novo synthesis of guanine nucleotides.[11] This blockade leads to a rapid and severe depletion of intracellular pools of guanosine diphosphate (GDP) and, most critically, guanosine triphosphate (GTP).[1][7][12]

The central mechanism of this compound action is depicted in the following pathway:

Downstream Signaling Pathways and Cellular Consequences

The depletion of GTP, a critical molecule for energy transfer and signaling, triggers a cascade of downstream events that collectively promote cell differentiation.

-

Disruption of G-Protein Signaling: G-proteins require GTP binding for their activation to relay signals from cell surface receptors to intracellular effectors like adenylyl cyclase and phospholipase C.[7] this compound-induced GTP depletion impairs the function of these G-proteins, thereby inhibiting transmembrane signaling.[7]

-

Inhibition of Ras Proto-Oncogene: The Ras protein (p21ras) is a small GTPase that acts as a molecular switch in pathways controlling cell proliferation and differentiation.[13] It is active when bound to GTP and inactive when bound to GDP. This compound treatment decreases the intracellular ratio of active Ras-GTP to total Ras protein, effectively shutting down Ras-mediated growth signals.[8]

-

Down-regulation of Oncogene Expression: A key consequence of this compound action is the reduced expression of proto-oncogenes that drive proliferation. In K562 and HL-60 leukemia cells, this compound treatment leads to the down-regulation of c-Ki-ras and c-myc mRNA levels.[1][14][3] This reduction in oncogenic drivers is a critical step preceding the onset of differentiation.

The interplay of these events shifts the cellular balance away from proliferation and towards maturation.

Quantitative Effects of this compound

The effects of this compound on cell proliferation, differentiation, and key molecular markers have been quantified in numerous studies. The tables below summarize these findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| K-562 (Human Leukemia) | Growth Inhibition | IC₅₀ | 7 µM | [15] |

| K-562 (Human Leukemia) | Differentiation | ED₅₀ | 35 µM | [15] |

| SK-N-SH (Neuroblastoma) | Growth Inhibition | IC₅₀ | 4.2 µM | [16] |

| HL-60 (Human Leukemia) | Proliferation | IC₅₀ | 4 nM (with DFDC) | [12] |

| Neuroectodermal Tumors | Growth Inhibition | IC₅₀ | 2.2 µM - 550 µM | [17] |

IC₅₀: Concentration that inhibits 50% of cell proliferation. ED₅₀: Concentration that induces differentiation in 50% of cells.

Table 2: Biochemical and Molecular Effects of this compound

| Cell/Patient Context | Parameter Measured | Effect | Time/Dose | Reference |

| K-562 Cells | Intracellular GTP | Decrease by 50% | 12 hours | [15] |

| K-562 Cells | Active Ras-GTP Complex | Decrease from 26.3% to 10.6% | 12 hours (200 µM) | [8] |

| CML Patient Leukemic Cells | IMPDH Activity | Decrease (t₁/₂ = 30 min) | Post-infusion | [3] |

| CML Patient Leukemic Cells | GTP Concentration | Decrease (t₁/₂ = 6 hr) | Post-infusion | [3] |

| CML Patient Leukemic Cells | ras Gene Expression | Decrease (t₁/₂ = 8 hr) | Post-infusion | [3] |

CML: Chronic Myeloid Leukemia. t₁/₂: Half-life of the observed effect.

Experimental Protocols

The induction of cell differentiation by this compound is typically assessed using a combination of cell-based and molecular assays. Below are detailed methodologies for key experiments.

Cell Culture and this compound Treatment

-

Objective: To culture leukemia cells and treat them with this compound to induce differentiation.

-

Methodology:

-

Cell Lines: Human leukemia cell lines such as K-562 (erythroleukemia) or HL-60 (promyelocytic leukemia) are commonly used.[14][15]

-

Culture Conditions: Cells are maintained in suspension culture using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) to create a stock solution. Log-phase cells are seeded at a density of approximately 1-2 x 10⁵ cells/mL. This compound is added to the culture medium to achieve the desired final concentration (typically ranging from 5 to 50 µM).[15] Control cultures receive an equivalent volume of the vehicle.

-

Incubation: Cells are incubated for various time points (e.g., 24, 48, 72, 96 hours) to allow for the induction of differentiation.

-

Assay for Erythroid Differentiation (K-562 Cells)

-

Objective: To quantify the extent of hemoglobin production, a marker of erythroid differentiation.

-

Methodology (Benzidine Staining):

-

Cell Harvesting: After incubation with this compound, collect approximately 1 x 10⁶ cells by centrifugation.

-

Staining Solution: Prepare a fresh solution of 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid. Just before use, add 30% hydrogen peroxide to a final concentration of 0.012%.

-

Staining Procedure: Resuspend the cell pellet in 100 µL of PBS. Add 100 µL of the benzidine staining solution.

-

Quantification: After 5-10 minutes, place a small aliquot of the cell suspension on a hemocytometer. Count the number of blue-staining (hemoglobin-positive) cells and the total number of cells under a light microscope. The percentage of differentiated cells is calculated as (Number of Blue Cells / Total Number of Cells) x 100.[18]

-

Assay for Myeloid Differentiation (HL-60 Cells)

-

Objective: To measure the functional maturation of myeloid cells.

-

Methodology (NBT Reduction Assay):

-

Cell Harvesting: Collect treated and control cells by centrifugation.

-

NBT Solution: Prepare a solution of 1 mg/mL Nitroblue Tetrazolium (NBT) in PBS and a solution of 200 ng/mL Phorbol 12-Myristate 13-Acetate (PMA) in PBS.

-

Assay Procedure: Resuspend 1 x 10⁶ cells in 1 mL of culture medium. Add 100 µL of NBT solution and 10 µL of PMA solution to stimulate the respiratory burst.

-

Incubation: Incubate the cells for 25-30 minutes at 37°C.

-

Quantification: Cytospin the cells onto a glass slide or count directly using a hemocytometer. Differentiated cells will contain dark blue/black formazan deposits. Calculate the percentage of NBT-positive cells.[9]

-

The following diagram illustrates a typical experimental workflow for evaluating this compound's effects.

Conclusion

This compound represents a key example of a differentiation-inducing agent whose mechanism is rationally targeted against a specific metabolic vulnerability in cancer cells—their reliance on de novo guanine nucleotide synthesis.[19][20] By inhibiting IMPDH, this compound triggers a cascade of events initiated by GTP depletion, leading to the suppression of critical oncogenic signaling pathways and the induction of a mature, non-proliferative phenotype. The synergistic potential of this compound with other agents that target different cellular pathways, such as retinoic acid or hypoxanthine/allopurinol to block salvage pathways, further enhances its therapeutic interest.[17][21] This in-depth understanding of its molecular and cellular effects provides a solid foundation for its continued investigation and clinical application in oncology and drug development.

References

- 1. Induction of erythroid differentiation and modulation of gene expression by this compound in K-562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell differentiation and altered IMP dehydrogenase expression induced in human T-lymphoblastoid leukemia cells by mycophenolic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound down-regulates expression of c-Ki-ras oncogene in a leukemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of this compound (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of the differentiation of synchronized HL-60 leukemia cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 11. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic action of this compound and difluorodeoxycytidine on differentiation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KRAS - Wikipedia [en.wikipedia.org]

- 14. Effects of this compound on protooncogene expression during HL-60 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic action of this compound and genistein on growth inhibition and differentiation of K-562 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity, differentiating activity and metabolism of this compound in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic action of this compound with hypoxanthine and allopurinol in human neuroectodermal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound induction of mouse erythroleukemia cell hemoglobin production in the absence of commitment or changes in protooncogene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Critical issues in chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular targets of guanine nucleotides in differentiation, proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synergistic action of this compound and retinoic acid on differentiation and colony formation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tiazofurin in Lewis Lung Carcinoma Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tiazofurin, an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), in preclinical animal models of Lewis lung carcinoma (LLC). The information compiled here is intended to guide the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in a robust and reproducible manner.

Introduction

This compound is a synthetic C-nucleoside analog of nicotinamide adenine dinucleotide (NAD) with demonstrated antineoplastic activity.[1] Its primary mechanism of action involves the intracellular conversion to tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH).[1][2] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanosine triphosphate (GTP).[3] By inhibiting this enzyme, this compound leads to the depletion of intracellular GTP pools, which are crucial for cellular proliferation, signal transduction, and the function of oncogenes such as Ras and Myc.[3][4][5] The Lewis lung carcinoma model is a widely utilized syngeneic murine model for studying non-small cell lung cancer, valued for its consistent tumor growth and metastatic potential.[6]

Data Presentation

In Vivo Efficacy of this compound in Lewis Lung Carcinoma Model

The following tables summarize the quantitative data from studies evaluating this compound in LLC-bearing mice.

| Treatment Group | Dosage | Administration Route | Schedule | Outcome | Reference |

| This compound | 150 mg/kg | Intraperitoneal | Single dose on day 6 post-implant | Significant survival advantage | [7][8] |

| This compound | 300 mg/kg | Intraperitoneal | Single dose on day 6 post-implant | Dose-dependent increase in survival | [7][8] |

| This compound | 600 mg/kg | Intraperitoneal | Single dose on day 6 post-implant | 30% of animals disease-free at 5 months | [7][8] |

| This compound | 600 mg/kg | Intraperitoneal | Weekly for 6 weeks, starting day 6 | Median survival not reached after 9 months | [7][8] |

Note: Detailed tumor volume and metastasis quantification for this compound in the LLC model are not extensively detailed in the primary literature; survival was the main endpoint reported.

Hematological Effects of this compound in LLC-Bearing Mice

| Parameter | This compound-Treated LLC Mice | Control LLC Mice | Observation | Reference |

| Anemia | Mild and reversible | Progressive | This compound mitigates severe anemia | [7][8] |

| White Blood Cell Count | No significant difference from controls | Not specified | No significant myelotoxicity | [7][8] |

| Platelet Count | No significant difference from controls | Thrombocytopenia | This compound prevents thrombocytopenia | [7][8] |

Experimental Protocols

Protocol 1: Establishment of the Lewis Lung Carcinoma Syngeneic Mouse Model

This protocol outlines the subcutaneous implantation of LLC cells to establish a primary tumor model.

Materials:

-

Lewis lung carcinoma (LLC1) cells

-

C57BL/6 mice (female, 10-12 weeks old)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) and needles (25-27 gauge)

-

Animal clippers

-

70% ethanol

Procedure:

-

Cell Culture: Culture LLC1 cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

-

Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in cold, sterile PBS.

-

Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Animal Preparation: Acclimatize C57BL/6 mice for at least one week.[9] On the day of implantation, shave the right flank of each mouse and sterilize the area with 70% ethanol.

-

Tumor Cell Implantation: Adjust the cell suspension to a final concentration of 1 x 10^6 cells per 100 µL of PBS. Subcutaneously inject 100 µL of the cell suspension into the prepared flank of each mouse.

-

Tumor Growth Monitoring: Monitor the animals regularly for tumor development. Measure tumor volume using calipers at least twice a week once tumors are palpable. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

Protocol 2: Administration of this compound in LLC-Bearing Mice

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

LLC-bearing mice (from Protocol 1)

-

Syringes (1 mL) and needles (25-27 gauge)

-

Analytical balance

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound by dissolving it in sterile saline. For example, to achieve a dose of 600 mg/kg for a 20 g mouse (12 mg/mouse), a stock solution of 60 mg/mL would require an injection volume of 200 µL. The solution should be prepared fresh before each administration.

-

Animal Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound or vehicle (sterile saline) via intraperitoneal injection. A common dosing schedule is a single dose on day 6 post-tumor implantation or weekly injections for a specified duration.[7][8]

-

Monitoring: Monitor the animals for tumor growth, body weight changes, and any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, molecular analysis). Lungs can also be harvested to assess metastasis.

Visualizations

Signaling Pathway of this compound's Anti-Tumor Activity

Caption: Mechanism of this compound in cancer cells.

Experimental Workflow for this compound Efficacy Study

Caption: Workflow for in vivo this compound studies.

References

- 1. IMP dehydrogenase inhibitor, this compound, induces apoptosis in K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: molecular and clinical action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationships between the cytotoxicity of this compound and its metabolism by cultured human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound decreases Ras-GTP complex in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance of cultured Lewis lung carcinoma cell lines to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on guanine nucleotide binding regulatory proteins in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advanced Lewis lung carcinoma cured by this compound as a system to study delayed hemopoietic effects of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tiazofurin and Allopurinol Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiazofurin is an investigational antimetabolite and a C-nucleoside that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanylates.[1][2] Elevated IMPDH activity is observed in various human and animal tumors, making it a rational target for chemotherapy.[1][2] Allopurinol is a xanthine oxidase inhibitor primarily used to reduce uric acid production.[3][4] In combination with this compound, allopurinol serves a novel role: by inhibiting xanthine oxidase, it causes a significant increase in plasma hypoxanthine levels.[1][5] This elevated hypoxanthine competitively inhibits the guanine salvage pathway, which tumor cells might otherwise use to bypass the de novo synthesis block imposed by this compound.[1][5] This dual-action protocol, targeting both the de novo and salvage pathways of guanylate synthesis, leads to a synergistic depletion of intracellular guanosine triphosphate (GTP), inducing cell maturation and down-regulating key oncogenes.[1][6] This combination has shown significant therapeutic responses, particularly in refractory leukemias.[1][5]

Mechanism of Action

The combination of this compound and allopurinol creates a synergistic antineoplastic effect by comprehensively shutting down guanylate biosynthesis in cancer cells.

-

This compound's Role (Inhibition of De Novo Pathway): this compound is intracellularly converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a structural analogue of NAD+ and potently inhibits IMPDH by binding to the NADH site.[1] This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in de novo GTP synthesis. The resulting GTP depletion leads to the down-regulation of the ras and myc oncogenes and induces differentiation in blast cells.[1]

-

Allopurinol's Role (Inhibition of Salvage Pathway): Allopurinol inhibits xanthine oxidase, the enzyme that catabolizes hypoxanthine and xanthine to uric acid.[3] This leads to a marked accumulation of systemic hypoxanthine.[1][5] The elevated hypoxanthine levels competitively inhibit guanine phosphoribosyltransferase (GPRT), a key enzyme in the purine salvage pathway.[5] This prevents cancer cells from salvaging guanine from the microenvironment to synthesize GTP, effectively closing an escape route from the effects of this compound.

The concurrent inhibition of both pathways results in a profound and sustained depletion of intracellular GTP pools, leading to a potent anti-leukemic effect.[1][6]

Quantitative Data Summary

Table 1: Clinical Dosage and Response

| Parameter | Value | Patient Population | Reference |

| This compound Dosage | 2,200 - 4,400 mg/m² | End-stage Leukemia | [5] |

| This compound Administration | 60-minute IV infusion | Refractory AML | [2][5] |

| Allopurinol Dosage | 100 mg every 4-6 hours | End-stage Leukemia | [5] |

| Allopurinol Administration | Oral | End-stage Leukemia | [5] |

| Therapeutic Response | >75% | Leukemic Patients | [1] |

| Remission Rate | 50% (remissions of 1-10 months) | End-stage Leukemia | [5] |

Table 2: Preclinical In Vitro Data (Neuroectodermal Tumor Cell Lines)

| Parameter | Value | Cell Lines | Reference |

| This compound IC₅₀ | 2.2 µM - 550 µM | LA-N-1, LA-N-5, etc. | [6] |

| This compound Effect | Decrease of GTP pools to 39-79% of control | Neuroectodermal tumor cells | [6] |

| Hypoxanthine (100 µM) Effect | 62-96% inhibition of guanylate salvage | Neuroectodermal tumor cells | [6] |

| Combination Effect | Synergistic growth inhibition | Neuroectodermal tumor cells | [6] |

Clinical Protocol Overview

This protocol is based on clinical trials for refractory acute myelocytic leukemia and end-stage leukemia.[2][5] Patient monitoring and dose adjustments are critical.

1. Patient Eligibility and Baseline Assessment:

-

Diagnosis of refractory or end-stage leukemia.

-

Baseline measurements: Complete blood count (CBC), serum chemistry panel (including uric acid, liver function tests), and IMPDH activity and GTP concentration in peripheral blast cells.[2]

2. Allopurinol Administration:

-

Objective: To achieve and maintain elevated plasma hypoxanthine levels.

-

Regimen: Administer 100 mg of allopurinol orally every 4 to 6 hours.[5]

-

Initiation: Begin allopurinol administration 24-48 hours prior to the first this compound infusion to ensure adequate xanthine oxidase inhibition.

3. This compound Infusion:

-

Objective: To inhibit IMPDH and deplete intracellular GTP.

-

Dosage: 2,200 to 4,400 mg/m².[5] The dose is adjusted based on the biochemical impact (IMPDH activity and GTP levels) in the patient's blast cells.[2]

-

Administration: Administer via a 60-minute intravenous infusion using an infusion pump for uniform delivery.[2][5]

-

Frequency: Daily infusions for 10 to 15 days, constituting one treatment cycle.[5]

4. Monitoring and Dose Adjustment:

-

Biochemical Monitoring: Regularly measure IMPDH activity and GTP concentrations in leukemic cells to assess the drug's impact and guide this compound dosage.[2]

-

Toxicity Monitoring: Monitor for signs of hematologic and non-hematologic toxicity, including myelosuppression, nausea, rash, and neurotoxicity.[7]

Key Experimental Protocols

Protocol 1: In Vitro Predictive Assay for Patient Response

This assay determines the sensitivity of a patient's leukemic cells to this compound in vitro, which has been shown to correlate with clinical response.[2]

Methodology:

-

Cell Isolation: Isolate mononuclear cells (containing leukemic blasts) from patient peripheral blood or bone marrow using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend cells in an appropriate culture medium (e.g., RPMI-1640 with 10% FBS) at a density of 1-2 x 10⁶ cells/mL.

-

Drug Incubation: Add radiolabeled this compound (e.g., [¹⁴C]this compound) to the cell suspension at a concentration of 10-100 µM. Incubate for 2-4 hours at 37°C in a humidified incubator.

-

Metabolite Extraction:

-

Pellet the cells by centrifugation and wash with cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract nucleotides using a perchloric acid extraction method.

-

-

Analysis:

-

Separate the intracellular nucleotides and this compound metabolites (TAD) using high-performance liquid chromatography (HPLC).

-